2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and other activities
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar indole derivatives have been studied .
Dosage Effects in Animal Models
Studies on similar indole derivatives have shown that their effects can vary with different dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide within cells and tissues are not yet fully known. Similar indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar indole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the indole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-methylamine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases such as cancer, inflammation, and viral infections.
Biological Studies: The compound is used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-((2-methyl-1H-indol-3-yl)methyl)benzamide: Similar structure but with a different position of the indole nitrogen.
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity.
Properties
IUPAC Name |
2-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVHXCKMYVLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.